molecular formula C13H17N3 B194697 N4-Isobutylquinoline-3,4-diamine CAS No. 99010-09-0

N4-Isobutylquinoline-3,4-diamine

Cat. No.: B194697
CAS No.: 99010-09-0
M. Wt: 215.29 g/mol
InChI Key: JFMKIQOIIMSWIM-UHFFFAOYSA-N
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Chemical Reactions Analysis

N4-Isobutylquinoline-3,4-diamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N4-Isobutylquinoline-3,4-diamine can be compared with other quinoline derivatives such as chloroquine and amodiaquine . These compounds share a similar quinoline core structure but differ in their side chains and functional groups, which confer unique pharmacological properties. For example, chloroquine is widely used as an antimalarial drug, while amodiaquine has both antimalarial and anti-inflammatory properties .

Similar Compounds

  • Chloroquine
  • Amodiaquine
  • Hydroxychloroquine
  • Piperaquine
  • Pyronaridine

Properties

IUPAC Name

4-N-(2-methylpropyl)quinoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMKIQOIIMSWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461621
Record name N4-Isobutylquinoline-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-09-0
Record name N4-Isobutylquinoline-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 15.0 g (0.0612 mole) of 4-isobutylamino-3-nitroquinoline (from Example 1) in ethanol was added about 0.5 g of 5% platinum on charcoal, and the mixture was hydrogenated on a Parr apparatus at about 20° C. The mixture was filtered to provide a solution of 3-amino-4-(isobutylamino)quinoline.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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